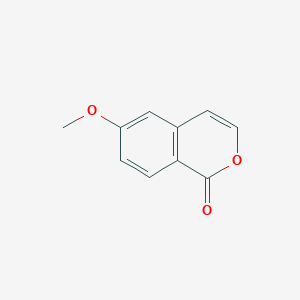

6-Methoxyisochromen-1-one

Beschreibung

6-Methoxyisochromen-1-one (CAS: 7235-33-8) is an oxygenated heterocyclic compound belonging to the isocoumarin family. Its molecular formula is C₁₀H₈O₃, featuring a fused benzopyran-1-one core with a methoxy substituent at the 6-position. This structural motif confers unique electronic and steric properties, making it a subject of interest in organic synthesis and pharmaceutical research. The compound is commercially available through specialized suppliers, as noted in chemical registries .

Eigenschaften

IUPAC Name |

6-methoxyisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWEHQICVFZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyisochromen-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxyisochromen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isochromen-1-one compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Methoxyisochromen-1-one has been studied for its potential therapeutic effects, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 4.1 μM against the L5178Y mouse lymphoma cell line, indicating potent antitumor activity .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) |

|---|---|

| L5178Y (Mouse Lymphoma) | 4.1 |

| SK-BR3 (Breast Cancer) | TBD |

| HT29 (Colon Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

Further investigations into its mechanism of action revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit oxidative stress and inflammation, which are critical pathways in the progression of diseases like Parkinson's .

Case Study: Neuroprotection in Parkinson's Disease

A study involving a rodent model of Parkinson's disease demonstrated that administration of this compound resulted in a significant reduction in dopaminergic neuron loss compared to control groups. Behavioral assessments indicated improved motor function, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Agricultural Applications

The compound also shows promise in agriculture, particularly as a natural pesticide and growth enhancer.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity against several plant pathogens. Its efficacy was tested against Botrytis cinerea and Fusarium culmorum, with results showing a minimum inhibitory concentration (MIC) that suggests potential for agricultural use as a biopesticide .

Table 2: Antifungal Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Botrytis cinerea | TBD |

| Fusarium culmorum | TBD |

Plant Growth Promotion

Preliminary studies indicate that the compound may enhance plant growth parameters such as root elongation and biomass accumulation when applied at specific concentrations . This dual role as both a biopesticide and growth promoter makes it an attractive candidate for sustainable agricultural practices.

Material Sciences Applications

The unique chemical structure of this compound also lends itself to applications in material sciences, particularly in the development of novel polymers and coatings.

Polymer Synthesis

Recent research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The compound acts as a plasticizer, improving flexibility while maintaining strength .

Table 3: Properties of Polymers Containing this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | TBD | TBD |

| Elongation at Break (%) | TBD | TBD |

| Thermal Stability (°C) | TBD | TBD |

Wirkmechanismus

The mechanism of action of 6-Methoxyisochromen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The table below highlights structural differences between 6-Methoxyisochromen-1-one and two analogs: 3-phenyl-1H-isochromen-1-one (CAS: 4809-08-9) and 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid (CAS: 68204-74-0).

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 7235-33-8 | C₁₀H₈O₃ | 6-OCH₃ | 176.17 |

| 3-Phenyl-1H-isochromen-1-one | 4809-08-9 | C₁₅H₁₀O₂ | 3-Ph | 222.24 |

| 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid | 68204-74-0 | C₁₆H₁₂O₄ | 3-Ph, 4-COOH, 3,4-dihydro | 268.26 |

Key Observations :

- The 3-phenyl substituent in 4809-08-9 introduces aromatic bulk, likely reducing solubility in polar solvents compared to this compound .

- The 3,4-dihydro moiety in 68204-74-0 saturates one ring, altering conjugation and electronic properties compared to the fully aromatic this compound.

Physicochemical Properties

While explicit data (e.g., melting points, logP) are scarce, inferences can be made:

- This compound : The methoxy group increases lipophilicity relative to unsubstituted isocoumarins, but less so than the phenyl group in 4809-08-7.

- 3-Phenyl-1H-isochromen-1-one : The phenyl ring may contribute to π-π stacking interactions, relevant in crystal engineering or receptor binding.

- 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid : The carboxylic acid group (pKa ~4-5) enables salt formation, enhancing bioavailability in drug design .

Biologische Aktivität

6-Methoxyisochromen-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of isochromen, it exhibits a range of pharmacological properties that make it a candidate for further research in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

- CAS Number: 5324333

This compound features a methoxy group attached to the isochromen backbone, which is significant in influencing its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action, including:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.

- Neuroprotective Properties: Studies have shown that it can protect neuronal cells from damage induced by neurotoxic agents.

In Vitro Studies

Several in vitro studies have evaluated the biological activities of this compound:

The compound's ability to enhance cell viability in HT-22 cells exposed to corticosterone suggests its potential as a neuroprotective agent against stress-induced damage.

Neuroprotective Effects

In a study focused on neuroprotection, this compound was tested against corticosterone-induced toxicity in HT-22 cells. The findings revealed that at concentrations ranging from 6.25 to 25 μM, the compound significantly improved cell viability compared to controls. The optimal concentration for protective effects was determined to be 12.5 μM, indicating a dose-dependent relationship with neuroprotection .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, it has been noted to exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.